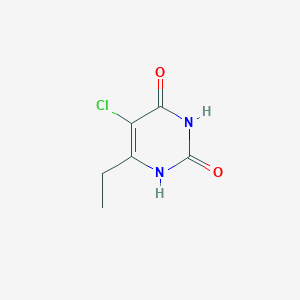

5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione

Description

Properties

CAS No. |

89466-52-4 |

|---|---|

Molecular Formula |

C6H7ClN2O2 |

Molecular Weight |

174.58 g/mol |

IUPAC Name |

5-chloro-6-ethyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-3-4(7)5(10)9-6(11)8-3/h2H2,1H3,(H2,8,9,10,11) |

InChI Key |

DPRBRTSBQKTHJV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=O)NC(=O)N1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of ethyl acetoacetate with urea in the presence of a chlorinating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced products.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry and Drug Development

5-Chloro-6-ethylpyrimidine-2,4(1H,3H)-dione serves as a precursor for various bioactive compounds. Its derivatives have been synthesized and evaluated for their potential therapeutic effects against several diseases.

1.1. Inhibition of Cancer Cell Proliferation

Research has highlighted the compound's potential in cancer treatment through the development of pyrano[2,3-d]pyrimidine-2,4-dione derivatives. These derivatives have shown promising activity as inhibitors of poly(ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair mechanisms. Inhibiting PARP-1 can enhance the efficacy of DNA-damaging agents used in cancer therapies, leading to increased cancer cell death. In vitro studies demonstrated that these synthesized compounds exhibit significant anti-proliferative activity against human cancer cell lines such as MCF-7 and HCT116 .

1.2. Neuroprotective Properties

The compound has also been investigated for its neuroprotective effects, particularly in the context of amyotrophic lateral sclerosis (ALS). Pyrimidine derivatives related to this compound have been identified as potential candidates for treating neurodegenerative diseases by providing neuroprotection and enhancing neuronal survival .

Structure-Activity Relationship Studies

The exploration of structure-activity relationships (SAR) has been crucial in optimizing the biological activity of pyrimidine derivatives. By modifying the chemical structure of this compound, researchers have been able to enhance its pharmacological properties, including potency and selectivity against specific biological targets.

Synthesis and Characterization

The synthesis of this compound involves various chemical reactions that allow for the introduction of different functional groups to create analogs with improved activity profiles. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure of synthesized compounds .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study 1: PARP Inhibitors

A study reported the synthesis of novel pyrano[2,3-d]pyrimidine derivatives from this compound that demonstrated significant inhibition of PARP-1 activity in vitro. The results indicated that these compounds could potentially serve as effective adjuncts in cancer therapy .

Case Study 2: Neuroprotection in ALS Models

Another research effort utilized high-throughput screening to identify pyrimidine derivatives that provide neuroprotection in ALS models. The findings suggested that modifications to the pyrimidine core could lead to compounds with enhanced neuroprotective effects .

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Dione Derivatives

To contextualize the unique features of 5-chloro-6-ethylpyrimidine-2,4(1H,3H)-dione, a systematic comparison with structurally related compounds is provided below.

Structural Modifications and Substituent Effects

Key Compounds Analyzed:

6-Amino-5-(chloroacetyl)pyrimidine-2,4(1H,3H)-dione (CAS 60331-15-9): Features a chloroacetyl group at position 5 and an amino group at position 2. The amino group enhances nucleophilicity, while the chloroacetyl moiety increases electrophilic reactivity, making it prone to nucleophilic substitution reactions .

6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 18592-13-7): Substituted with a chloromethyl group at position 3. The electron-withdrawing chloro group reduces electron density at the pyrimidine ring, affecting resonance stability compared to the ethyl group in the target compound .

5-Chloropyrimidine-2,4(1H,3H)-dione (CAS 4270-27-3): Lacks the ethyl group at position 6, resulting in lower steric hindrance and higher solubility in polar solvents .

6-Chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione (CAS 6972-27-6): Methyl groups at N1 and N3 positions increase lipophilicity, while the chloro group at position 6 directs reactivity toward electrophilic aromatic substitution .

Table 1: Substituent Positions and Electronic Effects

| Compound | Position 5 | Position 6 | N1/N3 Substituents | Key Electronic Effects |

|---|---|---|---|---|

| Target Compound | Cl | Ethyl | H/H | Moderate electron withdrawal (Cl), steric bulk (ethyl) |

| 6-Amino-5-(chloroacetyl)pyrimidine | Cl-CO- | NH2 | H/H | Strong electron withdrawal (Cl-CO-), nucleophilic NH2 |

| 6-(Chloromethyl)pyrimidine | H | CH2Cl | H/H | Electron withdrawal (Cl), reduced resonance stability |

| 5-Chloropyrimidine | Cl | H | H/H | Electron withdrawal (Cl), high polarity |

| 6-Chloro-1,3-dimethylpyrimidine | H | Cl | CH3/CH3 | Increased lipophilicity (CH3), steric shielding |

Physicochemical Properties

Solubility and Lipophilicity:

- The ethyl group in this compound enhances lipophilicity (predicted Log P ~1.8) compared to 5-chloropyrimidine-2,4(1H,3H)-dione (Log P ~0.5) .

- 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione exhibits moderate water solubility (12.3 mg/mL at 25°C) due to its polar chloromethyl group, whereas the ethyl substituent in the target compound reduces aqueous solubility .

Thermal Stability:

- Methyl or ethyl substituents at position 6 improve thermal stability. For example, 6-chloro-1,3-dimethylpyrimidine-2,4(1H,3H)-dione decomposes at 220°C, whereas the target compound is stable up to 200°C .

Biological Activity

5-Chloro-6-ethylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with a chloro group at the 5-position and an ethyl group at the 6-position. This unique structure contributes to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor . It has been investigated for its potential to modulate the activity of enzymes involved in critical biochemical pathways. For instance:

- Enzyme Inhibition : It may inhibit specific enzymes that are crucial for cellular processes, potentially leading to therapeutic effects against diseases such as cancer and viral infections.

- Antiviral Activity : Preliminary studies suggest that this compound could possess antiviral properties, making it a candidate for further exploration in antiviral drug development.

Anticancer Properties

Research indicates that this compound may exhibit anticancer activity . In vitro studies have shown that it can induce apoptosis in cancer cell lines by interfering with DNA repair mechanisms . A notable study evaluated its effects on human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), revealing promising anti-proliferative effects.

Enzyme Inhibition Studies

In enzyme inhibition assays, this compound has demonstrated significant activity against various targets. For example:

These results highlight its potential as a lead compound for developing inhibitors targeting specific enzymes involved in disease progression.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Antiviral Activity : A study reported that analogs of this compound showed strong inhibition against HIV-1 with EC50 values in the low nanomolar range . These findings suggest its potential application in antiviral therapies.

- Neuroprotective Effects : Another investigation into pyrimidine derivatives indicated neuroprotective properties against amyotrophic lateral sclerosis (ALS), suggesting that similar compounds might offer therapeutic benefits in neurodegenerative diseases .

- Synthesis Challenges : The synthesis of 5-chloro-6-ethylpyrimidine derivatives poses challenges due to low yields and solubility issues in organic solvents. Innovations in synthetic routes are necessary to enhance the efficiency of producing these compounds for research and therapeutic use .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly used to prepare 5-Chloro-6-ethylpyrimidine-2,4(1H,3H)-dione derivatives?

- Answer : Derivatives are synthesized via alkylation or halogenation of the pyrimidine-dione core. For example, alkylation at the N1 or N3 positions can be achieved using ethyl iodide in DMF with potassium carbonate as a base, yielding compounds like 6-amino-1,3-diethylpyrimidine-2,4-dione (40–53% yield) . Bromination at the C5 position involves reacting the parent compound with bromine in aqueous medium, followed by heating to precipitate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Answer :

- 1H/13C NMR : Used to confirm substitution patterns (e.g., ethyl or cyclopropyl groups) and hydrogen bonding in the dione ring .

- LCMS : Validates molecular weight and purity, particularly for intermediates .

- Chromatography (HPLC) : Employed for purity analysis, as described for thieno[2,3-d]pyrimidine-diones .

Q. What purification methods are recommended post-synthesis?

- Answer : Recrystallization (e.g., from ethanol/water mixtures) and column chromatography (silica gel or C18 columns) are standard. For example, thieno[2,3-d]pyrimidine-diones were isolated as white crystalline solids using recrystallization .

Advanced Research Questions

Q. How can researchers optimize alkylation reactions to improve yields in derivative synthesis?

- Answer : Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Base selection : Potassium carbonate promotes efficient deprotonation .

- Temperature control : Reactions at 60–80°C balance reactivity and side-product formation .

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may accelerate alkylation .

Q. How should discrepancies in NMR data between derivatives be analyzed?

- Answer :

- Substituent effects : Electron-withdrawing groups (e.g., Cl) deshield adjacent protons, shifting NMR signals downfield. Compare with reference spectra in similar derivatives (e.g., 6-chloro-3-methyluracil δH = 2.66 ppm for methyl groups) .

- Solvent/temperature : Ensure consistent conditions (e.g., CDCl3 vs. DMSO-d6) to avoid solvent-induced shifts .

- Stereochemical considerations : Cyclopropyl groups may induce ring strain, altering coupling constants (e.g., J = 7.0 Hz for ethyl groups in compound 18c) .

Q. What strategies are effective for evaluating biological activity in pyrimidine-dione derivatives?

- Answer :

- In vitro assays : Test antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution, as demonstrated for thieno[2,3-d]pyrimidine-diones .

- Enzyme inhibition : Screen against targets like eEF-2K via kinase activity assays, with IC50 values calculated from dose-response curves .

- Structure-activity relationships (SAR) : Correlate substituents (e.g., chloro, ethyl) with bioactivity to guide lead optimization .

Q. How can low reactivity in halogenation reactions be addressed?

- Answer :

- Electrophilic activation : Use Lewis acids (e.g., FeCl3) to enhance bromine electrophilicity .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .

- Alternative reagents : N-Bromosuccinimide (NBS) in acetonitrile may offer milder conditions .

Data Contradiction Analysis

Q. How to resolve conflicting yield reports for similar alkylation reactions?

- Answer :

- Reaction scale : Smaller scales (e.g., 20 mmol) may show lower yields due to inefficiencies in mixing or heat transfer .

- Byproduct formation : Monitor intermediates via TLC to identify side reactions (e.g., over-alkylation) .

- Workup protocols : Variations in quenching (e.g., aqueous vs. organic extraction) can affect recovery .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.